molecular formula C17H19N3OS B11325432 3-[3-(dimethylamino)propyl]-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one

3-[3-(dimethylamino)propyl]-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B11325432
M. Wt: 313.4 g/mol
InChI Key: QZMSBXDTFCINDG-UHFFFAOYSA-N
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Description

3-[3-(DIMETHYLAMINO)PROPYL]-5-PHENYL-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE is a heterocyclic compound that features a thieno[2,3-d]pyrimidine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anti-cancer properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(DIMETHYLAMINO)PROPYL]-5-PHENYL-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions. The acetyl methyl group and the amide carbonyl moiety are involved in the cyclization process .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

3-[3-(DIMETHYLAMINO)PROPYL]-5-PHENYL-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or an alcohol, while reduction could produce an amine or a hydrocarbon.

Scientific Research Applications

3-[3-(DIMETHYLAMINO)PROPYL]-5-PHENYL-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[3-(DIMETHYLAMINO)PROPYL]-5-PHENYL-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with cyclin A2. This inhibition disrupts the cell cycle, leading to apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[3-(DIMETHYLAMINO)PROPYL]-5-PHENYL-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE is unique due to its specific thieno[2,3-d]pyrimidine core, which imparts distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C17H19N3OS

Molecular Weight

313.4 g/mol

IUPAC Name

3-[3-(dimethylamino)propyl]-5-phenylthieno[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C17H19N3OS/c1-19(2)9-6-10-20-12-18-16-15(17(20)21)14(11-22-16)13-7-4-3-5-8-13/h3-5,7-8,11-12H,6,9-10H2,1-2H3

InChI Key

QZMSBXDTFCINDG-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCN1C=NC2=C(C1=O)C(=CS2)C3=CC=CC=C3

Origin of Product

United States

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